molecular formula C18H19N3OS B2678548 N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylpropanamide CAS No. 2309748-50-1

N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylpropanamide

Cat. No. B2678548
CAS RN: 2309748-50-1
M. Wt: 325.43
InChI Key: URUPRBGJOOBNLG-UHFFFAOYSA-N
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Description

N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylpropanamide, commonly known as MTPP, is a chemical compound that has gained significant attention in the field of scientific research. MTPP is a potent inhibitor of mitochondrial complex I, which is a key enzyme involved in the process of oxidative phosphorylation. The inhibition of complex I by MTPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying mitochondrial function and dysfunction.

Mechanism of Action

The mechanism of action of MTPP involves the inhibition of mitochondrial complex I, which is a key enzyme involved in the process of oxidative phosphorylation. The inhibition of complex I by MTPP results in a reduction in the production of ATP, which is the primary source of energy for cellular metabolism. In addition, the inhibition of complex I by MTPP results in the generation of reactive oxygen species, which can lead to oxidative stress and cell damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MTPP are complex and varied. The inhibition of mitochondrial complex I by MTPP results in a reduction in the production of ATP, which can lead to a range of cellular effects, including a reduction in cellular respiration and an increase in glycolysis. In addition, the inhibition of complex I by MTPP results in the generation of reactive oxygen species, which can lead to oxidative stress and cell damage. The effects of MTPP on cellular metabolism make it a valuable tool for studying mitochondrial dysfunction in a range of diseases.

Advantages and Limitations for Lab Experiments

MTPP has several advantages and limitations for use in lab experiments. One advantage of MTPP is its potency as an inhibitor of mitochondrial complex I, which allows for the precise manipulation of cellular metabolism. In addition, MTPP is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of MTPP is its potential toxicity, which can lead to cell damage and death. Careful dosing and monitoring are necessary to ensure the safety of experiments involving MTPP.

Future Directions

There are several future directions for research involving MTPP. One area of interest is the potential use of MTPP in the treatment of mitochondrial dysfunction in diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new compounds that are more selective inhibitors of mitochondrial complex I, which could provide greater specificity and reduce potential toxicity. Finally, further research is needed to fully understand the biochemical and physiological effects of MTPP and its potential applications in scientific research.

Synthesis Methods

The synthesis of MTPP is a complex process that involves several steps. The starting material for the synthesis is 2-methyl-5-thiophen-2-ylpyrazole, which is reacted with 3-bromopropiophenone to form the intermediate product. The intermediate is then treated with sodium borohydride to reduce the ketone group, followed by reaction with benzyl chloroformate to form the final product, MTPP.

Scientific Research Applications

MTPP has been extensively studied for its potential use in scientific research. The inhibition of mitochondrial complex I by MTPP has been shown to have a range of effects on cellular metabolism, including the reduction of ATP production and the generation of reactive oxygen species. These effects make MTPP a valuable tool for studying mitochondrial dysfunction in a range of diseases, including Parkinson's disease, Alzheimer's disease, and cancer.

properties

IUPAC Name

N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-21-15(12-16(20-21)17-8-5-11-23-17)13-19-18(22)10-9-14-6-3-2-4-7-14/h2-8,11-12H,9-10,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUPRBGJOOBNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-3-phenylpropanamide

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